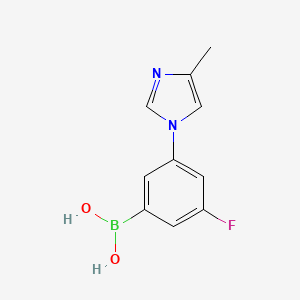
(3-Fluoro-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative that features a fluorine atom, a methyl-substituted imidazole ring, and a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The boronic acid group can then be introduced via a Suzuki coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Fluoro-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group would yield a phenol derivative, while reduction of the imidazole ring would yield an imidazoline derivative.
Applications De Recherche Scientifique
(3-Fluoro-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of (3-Fluoro-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophiles. This property makes it a valuable tool in the study of enzyme inhibition, as it can bind to the active site of enzymes and inhibit their activity. The imidazole ring can also interact with various biological targets, including receptors and enzymes, through hydrogen bonding and π-π interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Fluoro-5-(1H-imidazol-1-yl)phenyl)boronic acid: Similar structure but lacks the methyl group on the imidazole ring.
(3-Fluoro-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronate ester: Similar structure but with a boronate ester group instead of a boronic acid group.
Uniqueness
The presence of the fluorine atom and the methyl-substituted imidazole ring in (3-Fluoro-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid makes it unique compared to other boronic acid derivatives. These structural features can influence its reactivity and binding
Propriétés
Formule moléculaire |
C10H10BFN2O2 |
|---|---|
Poids moléculaire |
220.01 g/mol |
Nom IUPAC |
[3-fluoro-5-(4-methylimidazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BFN2O2/c1-7-5-14(6-13-7)10-3-8(11(15)16)2-9(12)4-10/h2-6,15-16H,1H3 |
Clé InChI |
BBKVJHCFMMOHFN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)F)N2C=C(N=C2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















